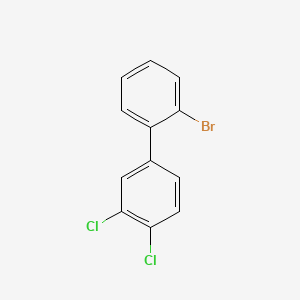

2/'-Bromo-3,4-dichloro-biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2/'-Bromo-3,4-dichloro-biphenyl is an organic compound that belongs to the class of halogenated biphenyls These compounds are characterized by the presence of two benzene rings connected by a single bond, with various halogen atoms (bromine and chlorine in this case) attached to the rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2/'-Bromo-3,4-dichloro-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 3,4-dichlorobiphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

化学反応の分析

Types of Reactions

2/'-Bromo-3,4-dichloro-biphenyl can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, or sulfonation reactions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form biphenyl derivatives with different functional groups.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for further halogenation.

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or additional halogenated biphenyls.

Nucleophilic Substitution: Products include hydroxyl, amino, or thiol-substituted biphenyls.

Oxidation and Reduction: Products include quinones or reduced biphenyl derivatives.

科学的研究の応用

Chemical Synthesis and Intermediate Production

2'-Bromo-3,4-dichloro-biphenyl serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in electrophilic substitution reactions, making it valuable in the production of more complex molecules.

Case Study: Synthesis of Bixafen

One notable application is in the synthesis of bixafen, a systemic fungicide developed by Bayer Crop Science. The compound 3,4-dichloro-2-amino-5-fluorobiphenyl, derived from 2'-Bromo-3,4-dichloro-biphenyl through a series of chemical reactions, is integral to the production of this fungicide. Bixafen acts as a succinate dehydrogenase inhibitor and has shown effectiveness against various fungal pathogens affecting cereal crops. The synthesis involves a multi-step process that optimizes yield and minimizes waste .

Material Science Applications

The unique properties of 2'-Bromo-3,4-dichloro-biphenyl also lend themselves to applications in material science. Its fluorinated derivatives are particularly notable for their use in electronic materials.

Table 1: Applications in Material Science

| Application Type | Description |

|---|---|

| Organic Light Emitting Diodes (OLEDs) | Used as a precursor for materials in OLED technology due to its stable electronic properties. |

| Liquid Crystal Displays (LCDs) | Acts as a component in the formulation of liquid crystals for display technologies. |

| Organic Semiconductors | Utilized in the development of organic semiconductors for improved electronic devices. |

Environmental Considerations

Despite its utility, 2'-Bromo-3,4-dichloro-biphenyl is also associated with environmental concerns due to its potential toxicity and persistence in the environment. Studies have indicated that compounds like polychlorinated biphenyls (PCBs), which share structural similarities with 2'-Bromo-3,4-dichloro-biphenyl, can exhibit significant ecological impacts .

Case Study: Toxicity Analysis

Research has demonstrated that compounds related to 2'-Bromo-3,4-dichloro-biphenyl can act as electron acceptors and exhibit toxicological effects on aquatic life and humans. The need for thorough risk assessments and management strategies for such chemicals is critical to mitigate their environmental impact .

Pharmaceutical Applications

In the pharmaceutical industry, 2'-Bromo-3,4-dichloro-biphenyl is explored for its potential as a drug scaffold. Its ability to modify biological activity through halogenation makes it a candidate for developing new therapeutic agents.

Table 2: Pharmaceutical Applications

| Compound Type | Potential Use |

|---|---|

| Anticancer Agents | Investigated as part of drug candidates targeting cancer cells due to its structural properties. |

| Antimicrobial Agents | Explored for efficacy against various bacterial strains through modifications of its structure. |

作用機序

The mechanism of action of 2/'-Bromo-3,4-dichloro-biphenyl involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The halogen atoms can form halogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

類似化合物との比較

Similar Compounds

2-Bromo-1,4-dichlorobenzene: Another halogenated biphenyl with similar chemical properties but different substitution patterns.

3,4-Dichlorobenzyl bromide: A related compound with a bromine atom attached to a benzyl group instead of a biphenyl structure.

2-Bromo-3,4-dichlorophenylacetylene: A compound with an acetylene group attached to the benzene ring, offering different reactivity.

Uniqueness

2/'-Bromo-3,4-dichloro-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms provides a balance of electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.

生物活性

2'-Bromo-3,4-dichloro-biphenyl is a halogenated biphenyl compound that belongs to the class of polychlorinated biphenyls (PCBs). These compounds have been extensively studied due to their environmental persistence and potential health impacts. This article focuses on the biological activity of 2'-Bromo-3,4-dichloro-biphenyl, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2'-Bromo-3,4-dichloro-biphenyl can be represented as follows:

This structure indicates the presence of bromine and chlorine substituents on the biphenyl framework, which significantly influence its biological properties.

Biological Activity Overview

The biological activity of 2'-Bromo-3,4-dichloro-biphenyl has been linked to several mechanisms, primarily through its interactions with cellular receptors and enzymes. Key aspects include:

- Endocrine Disruption : Like many PCBs, this compound can act as an endocrine disruptor, interfering with hormone signaling pathways.

- Neurotoxicity : Studies have indicated that lower chlorinated biphenyls can affect neuronal cell viability and function.

- Carcinogenic Potential : There is evidence suggesting that certain PCB congeners may have carcinogenic properties.

- Receptor Interactions : 2'-Bromo-3,4-dichloro-biphenyl interacts with various nuclear receptors such as the aryl hydrocarbon receptor (AhR) and constitutive androstane receptor (CAR), influencing gene expression related to detoxification and metabolism .

- Oxidative Stress : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis .

- Alteration of Calcium Signaling : Research has shown that PCBs can disrupt calcium homeostasis in neurons, potentially leading to neurodegenerative processes .

Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of 2'-Bromo-3,4-dichloro-biphenyl on primary astrocytes. It was found that exposure led to a significant decrease in cell viability at higher concentrations, indicating a dose-dependent neurotoxic effect .

Study 2: Endocrine Disruption

Research focusing on endocrine disruption demonstrated that 2'-Bromo-3,4-dichloro-biphenyl could mimic estrogenic activity in vitro. This was evidenced by increased transcriptional activity in estrogen-responsive assays .

Study 3: Carcinogenicity Evaluation

In a long-term exposure study using rodent models, it was observed that chronic exposure to PCBs including 2'-Bromo-3,4-dichloro-biphenyl resulted in increased tumor incidence, particularly in the liver and lungs .

Data Table: Biological Effects Summary

特性

IUPAC Name |

4-(2-bromophenyl)-1,2-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrCl2/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYLXURAATUFLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。